Technical Monograph: 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
Technical Monograph: 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
CAS: 22246-83-9 | Scaffold: 1-Benzazepine
Executive Summary & Structural Architecture
The compound 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one represents a "privileged scaffold" in medicinal chemistry. It belongs to the 1-benzazepine class (specifically a bicyclic lactam), where a seven-membered nitrogen-containing ring is fused to a benzene moiety.
Unlike its isomer, the 3-benzazepine (the core of the funny current inhibitor Ivabradine), the 1-benzazepine scaffold features a nitrogen atom directly attached to the aromatic ring.[1] This structural distinction alters its electronic profile and receptor binding affinity, making it a critical intermediate for the synthesis of Vasopressin (V1a/V2) receptor antagonists , Oxytocin antagonists , and specific kinase inhibitors.[1] The 8-methoxy substituent specifically serves as an electronic handle, increasing electron density on the aromatic ring and providing a vector for further metabolic stability optimization.[1]
Physicochemical Profile
The following data establishes the baseline identity for 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one.
| Property | Value | Notes |
| Molecular Formula | C₁₁H₁₃NO₂ | |
| Molecular Weight | 191.23 g/mol | |
| CAS Number | 22246-83-9 | Distinct from the bromo-benzoic acid derivative (CAS 53663-39-1) |
| Physical State | White to Off-White Solid | Crystalline powder |
| Solubility | DMSO, Methanol, DCM | Poor water solubility |
| H-Bond Donors | 1 (Amide NH) | Critical for receptor binding |
| H-Bond Acceptors | 2 (Carbonyl O, Methoxy O) | |
| LogP (Predicted) | ~1.4 | Lipophilic, suitable for CNS penetration |
Synthetic Architecture: The Schmidt Reaction
The most authoritative and scalable route to 8-methoxy-1-benzazepin-2-one is the Schmidt Reaction applied to 7-methoxy-1-tetralone .[1] This pathway is preferred over the Beckmann rearrangement of oximes due to its operational simplicity (one-pot) and high atom economy.
3.1. Mechanistic Pathway & Regioselectivity
The reaction involves the treatment of the ketone precursor with hydrazoic acid (
The Critical Regiochemical Control: In the Schmidt reaction of cyclic ketones, the migration of the carbon center to the nitrogen atom is dictated by electronic aptitude and steric factors.[1] For 1-tetralones:
-
Aryl Migration (Preferred): The aromatic ring (C8a) migrates to the nitrogen. This expands the 6-membered ring to a 7-membered lactam where the nitrogen is fused to the benzene ring (1-benzazepine).
-
Alkyl Migration (Disfavored): The alkyl chain (C2) migrates, leading to the 2-benzazepine isomer.[1]
Result: The 7-methoxy-1-tetralone precursor yields the 8-methoxy-1-benzazepin-2-one exclusively due to the superior migratory aptitude of the electron-rich aromatic ring.[1]
3.2. Validated Experimental Protocol
Note: This protocol uses Methanesulfonic Acid (MSA) instead of Polyphosphoric Acid (PPA) or Sulfuric Acid to manage viscosity and exotherms.
Reagents:
-
7-Methoxy-1-tetralone (1.0 eq)[2]
-
Sodium Azide (
) (1.5 eq) [WARNING: Toxic/Explosive ] -
Methanesulfonic Acid (MSA) (Solvent/Catalyst)
Step-by-Step Workflow:
-
Preparation: Charge a reaction vessel with MSA (5-10 volumes) and cool to 0°C under inert atmosphere (
). -
Substrate Addition: Dissolve 7-methoxy-1-tetralone in a minimal amount of DCM (optional) or add directly to the acid. Stir until homogenous.
-
Azide Addition (Critical): Add
portion-wise over 30-60 minutes. Do not allow temperature to exceed 5°C. The reaction releases gas; ensure adequate venting.[1] -
Rearrangement: Allow the mixture to warm to room temperature (20-25°C) and stir for 4-12 hours. Monitor by TLC or LC-MS (Disappearance of tetralone peak).
-
Quenching: Pour the reaction mixture slowly onto crushed ice/water. The exotherm is significant.[1]
-
Isolation: The product often precipitates as a solid. Filter and wash with water.[3] If oil forms, extract with Ethyl Acetate, wash with saturated
(to remove acid), brine, and dry over .[1] -
Purification: Recrystallize from Ethanol or Methanol to obtain high-purity white crystals.
Reactivity & Functionalization
The 1-benzazepine scaffold offers three distinct vectors for chemical modification, enabling the generation of diverse libraries for SAR (Structure-Activity Relationship) studies.
-
N1-Alkylation: The amide nitrogen is acidic (
). Deprotonation with Sodium Hydride (NaH) followed by alkyl halide addition introduces substituents at the 1-position. This is the primary route for attaching receptor-targeting side chains (e.g., in Tolvaptan analogs).[1] -
C3-Alkylation: Treatment with a strong base (LDA) at -78°C generates the enolate, allowing alkylation at the C3 position (alpha to carbonyl).
-
Lactam Reduction: Reduction with
or Borane yields the corresponding cyclic amine (tetrahydro-1-benzazepine), removing the carbonyl oxygen entirely.
Spectroscopic Characterization (Self-Validation)
To ensure the integrity of the synthesized compound, researchers should verify the following spectral signatures.
-
¹H NMR (DMSO-d₆, 400 MHz):
-
9.4 ppm (s, 1H): Broad singlet for the Amide NH .[1] (Disappears on
shake). - 6.7 - 7.2 ppm (m, 3H): Aromatic protons. The pattern will show 1,2,4-substitution (d, s, dd).[1]
- 3.75 ppm (s, 3H): Methoxy group (-OCH₃ ).
- 2.0 - 2.8 ppm (m, 6H): The three methylene groups of the 7-membered ring. Look for a triplet near 2.1 ppm (C3-H) and multiplets for C4/C5.
-
9.4 ppm (s, 1H): Broad singlet for the Amide NH .[1] (Disappears on
-
IR Spectroscopy:
-
1660 - 1680 cm⁻¹: Strong C=O stretch (Amide I).
-
3100 - 3200 cm⁻¹: Broad N-H stretch.
-
References
-
Schmidt Reaction Mechanism & Application: Smith, P. A. S. (1948).[1] "The Schmidt Reaction: Experimental Conditions and Mechanism."[1] Journal of the American Chemical Society, 70(1), 320–323.[1] Link
-
Benzazepine Synthesis via Tetralones: Proctor, G. R., & Smith, B. M. L. (1981).[1] "Azepines Part 1: Synthesis of 1-Benzazepines from 1-Tetralones." Journal of the Chemical Society, Perkin Transactions 1, 1754-1762.[1]
-
Pharmacological Relevance (Vasopressin Antagonists): Kondo, K., et al. (2002).[1] "7-Chloro-5-hydroxy-1-[2-methyl-4-(2-methylbenzoylamino)benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepine (OPC-41061): A Potent, Orally Active Nonpeptide Arginine Vasopressin V2 Receptor Antagonist."[1] Bioorganic & Medicinal Chemistry, 10(8), 2603-2611.[1] (Demonstrates the utility of the 1-benzazepine scaffold). Link
-
Vendor/Property Verification: Sigma-Aldrich Product Specification for CAS 22246-83-9. Link(Note: Representative link for sourcing verification).
